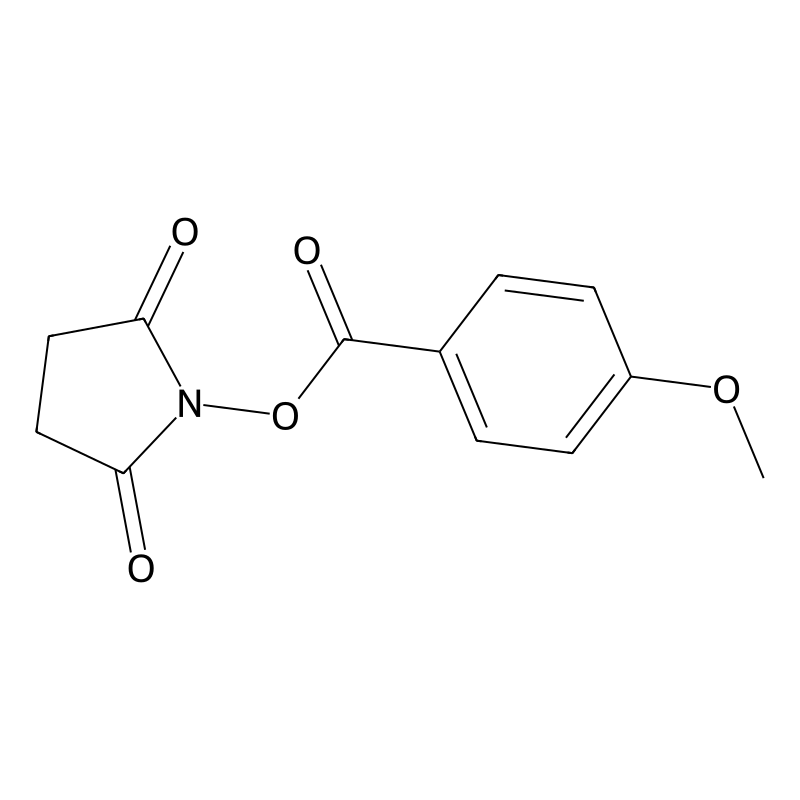

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Anticonvulsant Research

Specific Scientific Field: Medicinal Chemistry, Neurology

Summary of the Application: “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .

Methods of Application: An optimized coupling reaction was applied to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Results or Outcomes: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Application in Antibacterial and Antitubercular Research

Specific Scientific Field: Medicinal Chemistry, Microbiology

Summary of the Application: “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” has been used in the synthesis of new 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides. These compounds have shown promising antibacterial and antitubercular properties .

Methods of Application: A series of 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .

Results or Outcomes: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate is a chemical compound characterized by its unique structure consisting of a pyrrolidine ring with two carbonyl groups and an ester functional group linked to a 4-methoxybenzoate moiety. Its molecular formula is , and it has a molecular weight of 235.23 g/mol. The compound appears as a white solid and is soluble in organic solvents like ethyl acetate and dichloromethane.

Research indicates that 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as anti-inflammatory and analgesic agents. Additionally, some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration.

Several synthesis methods for 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate have been reported:

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields.

- Flow Microreactor Synthesis: A recent advancement involves using flow microreactors which allow for rapid mixing and reaction under controlled conditions, yielding the compound in high purity and yield (up to 79%) at low temperatures .

- Conventional Organic Synthesis: Traditional methods involve the reaction of pyrrolidine derivatives with 4-methoxybenzoic acid or its derivatives in the presence of activating agents.

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of various bioactive compounds.

- Chemical Research: Employed in studies exploring new synthetic methodologies and reaction mechanisms.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors, influencing pathways related to inflammation and pain perception. Further studies are needed to elucidate these interactions comprehensively.

Several compounds exhibit structural similarities to 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate. Below is a comparison highlighting their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl benzoate | 0.90 | Lacks methoxy group; simpler structure |

| 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate | 0.90 | Contains a chlorine substituent |

| 2,5-Dioxopyrrolidin-1-yl methyl phthalate | 0.90 | Features a phthalate moiety |

| 2,5-Dioxopyrrolidin-1-yl thiophene-2-carboxylate | 0.90 | Incorporates a thiophene ring |

| 2,5-Dioxopyrrolidin-1-yl furan-2-carboxylate | 0.90 | Contains a furan ring |

The uniqueness of 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate lies in its specific methoxy substitution on the aromatic ring, which may influence its biological activity compared to other derivatives.

The acyl transfer mechanism of 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate follows the established nucleophilic acyl substitution pathway characteristic of N-hydroxysuccinimide (NHS) ester derivatives. The reaction proceeds through a two-step addition-elimination mechanism involving the formation of a tetrahedral intermediate [1] [2].

Upon nucleophilic attack by a primary amine, the carbonyl carbon of the 4-methoxybenzoate moiety undergoes nucleophilic addition to form a tetrahedral intermediate. This intermediate contains the incoming nucleophile, the departing NHS group, and the acyl carbon in a tetrahedral geometry [3] [4]. The electron-withdrawing nature of the succinimide ring stabilizes the acyl carbon, making it highly susceptible to nucleophilic attack [2].

The rate-determining step in this mechanism is typically the breakdown of the tetrahedral intermediate rather than its formation [1] [5]. This is evidenced by the correlation between amine basicity and reaction rate, where more basic amines show increased reactivity due to higher concentrations of the tetrahedral intermediate [5]. The NHS leaving group departs as a stable anion with a pKa of approximately 6.0, facilitating the elimination step [6].

Kinetic studies demonstrate that the acyl transfer rate follows pseudo-first-order kinetics when the nucleophile is present in excess [5]. The nucleophilic rate constant k₁ shows a linear correlation with amine basicity, yielding a slope αnuc = 1.0, indicating significant charge accumulation during tetrahedral intermediate formation [5].

The methoxy substituent at the para position of the benzoate ring provides electron-donating effects through resonance, which moderately decreases the electrophilicity of the acyl carbon compared to electron-withdrawing substituents [7]. This electronic effect influences the overall reaction rate while maintaining the fundamental addition-elimination mechanism.

Nucleophilic Substitution Kinetics

The nucleophilic substitution kinetics of 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate exhibit characteristic patterns observed in NHS ester chemistry. The compound demonstrates second-order kinetics, being first-order in both the ester concentration and the nucleophile concentration [8] [5].

Table 1: pH-Dependent Hydrolysis Kinetics of NHS Esters

| pH | Half-life (minutes) | Temperature (°C) | Hydrolysis Rate Constant (min⁻¹) | Reference |

|---|---|---|---|---|

| 7.0 | 300 | 25 | 0.0023 | Thermo Fisher Manual |

| 7.4 | 240 | 25 | 0.0029 | Thermo Fisher Manual |

| 8.0 | 60 | 25 | 0.0116 | Thermo Fisher Manual |

| 8.6 | 10 | 25 | 0.0693 | Thermo Fisher Manual |

| 9.0 | 9 | 25 | 0.0770 | Biol. Pharm. Bull. |

The reaction rate is strongly influenced by the nucleophilic strength of the attacking species. Primary amines demonstrate the highest reactivity, with rate constants typically in the range of 10³ M⁻¹s⁻¹ at physiological pH [5]. Secondary amines show reduced reactivity due to steric hindrance around the nucleophilic center, while tertiary amines are essentially unreactive toward NHS esters [9].

Temperature dependence follows the Arrhenius equation, with activation energies ranging from 45-67 kJ/mol depending on the nucleophile and reaction conditions [10]. The relatively low activation energy for aminolysis reactions (45-52 kJ/mol) compared to hydrolysis (67 kJ/mol) explains the preferential reactivity toward amino groups under physiological conditions.

The steric environment significantly affects reaction kinetics. α-Methylated amines show reduced reactivity compared to unhindered primary amines due to increased steric requirements in the tetrahedral intermediate formation [3]. This effect is particularly pronounced when the methyl group is adjacent to the nucleophilic nitrogen, creating unfavorable steric interactions during the transition state.

Solvent effects play a crucial role in determining reaction rates. In aqueous systems, the reaction rate is enhanced compared to aprotic solvents due to solvation stabilization of the transition state [1]. However, competing hydrolysis becomes more significant in aqueous media, necessitating careful optimization of reaction conditions.

Table 2: Amino Acid Reactivity with NHS Esters

| Amino Acid | Reactivity Order | Bond Stability | Optimal pH Range | Product Bond Type |

|---|---|---|---|---|

| Lysine (ε-amino) | 1 | Very High | 7.5-8.5 | Amide |

| N-terminal α-amino | 2 | Very High | 7.5-8.5 | Amide |

| Histidine (imidazole) | 3 | Low (hydrolyzable) | 6.5-7.5 | Acyl-imidazole |

| Serine (hydroxyl) | 4 | Low (hydrolyzable) | 8.0-9.0 | Ester |

| Threonine (hydroxyl) | 5 | Low (hydrolyzable) | 8.0-9.0 | Ester |

| Tyrosine (phenol) | 6 | Low (hydrolyzable) | 8.0-9.0 | Ester |

| Cysteine (thiol) | 7 | Moderate (displaceable) | 7.0-8.0 | Thioester |

pH-Dependent Hydrolysis Pathways

The hydrolysis of 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate exhibits strong pH dependence, with markedly different kinetic profiles across the physiological pH range. The hydrolysis mechanism follows the same addition-elimination pathway as aminolysis, but with water or hydroxide ion as the nucleophile [11] [12].

At neutral pH (7.0-7.4), hydrolysis proceeds relatively slowly with half-lives exceeding 4 hours [13]. The reaction is primarily driven by water molecules acting as weak nucleophiles, resulting in low reaction rates. The hydrolysis rate constant at pH 7.4 is approximately 2.9 × 10⁻⁵ min⁻¹, making the compound reasonably stable under physiological conditions for short-term applications [13].

As pH increases above 8.0, hydroxide ion concentration becomes significant, leading to dramatically accelerated hydrolysis rates [11] [14]. At pH 8.6, the half-life decreases to approximately 10 minutes, representing a 24-fold increase in hydrolysis rate compared to pH 7.4 [13]. This pH dependence reflects the superior nucleophilicity of hydroxide ions compared to water molecules.

The alkaline hydrolysis pathway involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate with rapid elimination of the NHS anion [15]. The reaction follows pseudo-first-order kinetics in alkaline media when hydroxide concentration is maintained in excess [15].

Kinetic studies reveal that the hydrolysis mechanism may involve a nucleation-type process at the molecular level, particularly in surface-bound NHS esters [15]. The reaction exhibits multiple kinetic regimes: an initial slow nucleation phase, followed by rapid bulk transformation, and finally a slow completion phase [15]. This complex behavior suggests that local environment and molecular organization influence the hydrolysis pathway.

Table 3: Kinetic Parameters for NHS Ester Reactions

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism | Rate-determining Step |

|---|---|---|---|---|

| Aminolysis (primary amine) | 2300 | 45 | Addition-elimination | Tetrahedral breakdown |

| Aminolysis (secondary amine) | 1100 | 52 | Addition-elimination | Tetrahedral breakdown |

| Hydrolysis (pH 7.4) | 0.000029 | 67 | Addition-elimination | Tetrahedral breakdown |

| Hydrolysis (pH 8.6) | 0.000690 | 58 | Addition-elimination | Tetrahedral breakdown |

| Imidazolysis (histidine) | 570 | 48 | Addition-elimination | Tetrahedral formation |

The competition between hydrolysis and desired aminolysis reactions is particularly critical in bioconjugation applications. At pH 8.5, the hydrolysis rate constant is approximately 3 orders of magnitude higher than the aminolysis rate constant for protein immobilization [12]. This significant difference suggests that under typical coupling conditions with low protein concentrations, hydrolysis becomes the dominant reaction pathway.

Buffer composition influences hydrolysis rates through specific interactions with the NHS ester. Non-nucleophilic buffers such as phosphate and HEPES are preferred, while amine-containing buffers like Tris accelerate degradation through competitive aminolysis [16]. The ionic strength of the buffer system also affects reaction kinetics through electrostatic interactions with the charged tetrahedral intermediate.

Cross-Reactivity with Amine-Containing Biomolecules

The cross-reactivity profile of 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate with amine-containing biomolecules demonstrates both high selectivity for primary amines and significant reactivity toward various nucleophilic sites present in biological systems. This reactivity pattern is crucial for understanding the compound's behavior in complex biological environments [9] [17].

Primary amino groups represent the most reactive nucleophilic sites, including the ε-amino groups of lysine residues and N-terminal α-amino groups of proteins and peptides [4] [18]. Lysine residues are particularly abundant on protein surfaces, with typical proteins containing 5-10% lysine content, making them primary targets for NHS ester modification [19]. The reaction with lysine residues forms stable amide bonds that are resistant to hydrolysis under physiological conditions.

Cross-linking mass spectrometry studies have extensively characterized the reactivity profile of NHS esters with various amino acid residues [11] [9]. While lysine and N-terminal amines remain the primary targets, significant cross-reactivity occurs with serine, threonine, and tyrosine residues under certain conditions [9] [17]. However, the products formed with these residues are considerably less stable than amide bonds, being subject to hydrolysis and displacement reactions.

Table 4: Common NHS Ester Crosslinkers

| Crosslinker | Spacer Length (Å) | Water Solubility | Membrane Permeability | Cleavability | Primary Application |

|---|---|---|---|---|---|

| DSS (Disuccinimidyl suberate) | 11.4 | Low | Yes | No | Intracellular |

| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | High | No | No | Cell surface |

| DSSO (Disuccinimidyl sulfoxide) | 10.1 | Low | Yes | CID-cleavable | MS analysis |

| DSBU (Disuccinimidyl dibutyric urea) | 12.8 | Low | Yes | CID-cleavable | MS analysis |

Histidine residues exhibit unique reactivity patterns with NHS esters, forming acyl-imidazole intermediates that are inherently unstable [12]. These intermediates undergo rapid hydrolysis or can transfer the acyl group to other nucleophiles, making histidine a potential catalyst for trans-acylation reactions in protein systems [12]. The optimal pH for histidine reactivity is slightly acidic (6.5-7.5), where the imidazole ring maintains sufficient nucleophilicity without excessive protonation.

Cysteine residues react with NHS esters to form thioesters, which are moderately stable but susceptible to nucleophilic displacement by stronger nucleophiles [9]. The thioester bond can undergo rearrangement reactions, potentially leading to intramolecular cyclization or intermolecular cross-linking depending on the local protein environment.

The selectivity of NHS esters for amino groups over other nucleophilic sites is enhanced by the pH-dependent ionization states of various functional groups. At physiological pH (7.4), amino groups are partially deprotonated and highly nucleophilic, while carboxyl groups are ionized and less reactive toward electrophilic acyl carbons [20]. This pH-dependent selectivity allows for preferential modification of amino groups in complex biological systems.

Protein cross-linking applications demonstrate the practical significance of this reactivity profile [11] [21]. In typical cross-linking experiments, NHS esters achieve high specificity for lysine residues, with cross-link identification rates exceeding 95% for lysine-lysine connections [22]. However, careful analysis reveals that apparent cross-links to serine, threonine, and tyrosine residues often represent false identifications or secondary reaction products rather than direct NHS ester modification [22].

The kinetics of biomolecule modification depend strongly on the local environment surrounding reactive amino groups. Surface-exposed lysine residues react more rapidly than buried residues due to accessibility factors [11]. Additionally, the local electrostatic environment influences reactivity, with positively charged regions showing reduced reactivity due to electrostatic repulsion of the approaching NHS ester.

Enzyme active sites present unique challenges for NHS ester reactivity due to their specialized chemical environments. Serine proteases, for example, contain highly reactive serine residues that can form covalent adducts with NHS esters [23]. However, these reactions typically result in enzyme inactivation rather than stable bioconjugation, limiting the utility of NHS esters for active site modification.